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Compound Name:
6-bromo-4-fluoro-2-methyl-2H-

indazole

Cat. No.: B8237084

Get Quote

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a

pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to

exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anti-

cancer properties.[1][3][4] Several FDA-approved drugs, such as the kinase inhibitors

Pazopanib and Axitinib, feature the indazole core, underscoring its importance in the

development of targeted therapies.[3]

The specific substitution pattern of 6-bromo, 4-fluoro, and 2-methyl on the 2H-indazole core

suggests its potential utility as a key intermediate or a final active pharmaceutical ingredient

(API). The bromine atom at the 6-position provides a handle for further functionalization

through cross-coupling reactions, while the fluorine at the 4-position can enhance metabolic

stability and binding affinity.[5] The N2-methylation distinguishes it from the more

thermodynamically stable 1H-indazole tautomer, potentially offering a unique pharmacological

profile.[2]

This guide provides a comprehensive overview of a proposed synthetic route, predicted

analytical data, and potential applications for 6-bromo-4-fluoro-2-methyl-2H-indazole.
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Proposed Synthesis Pathway
The synthesis of 2H-indazoles can be challenging due to the preferential formation of the 1H-

isomer.[6] However, several methods have been developed for the regioselective synthesis of

2-substituted indazoles.[6][7] The proposed pathway to the target molecule involves the

formation of a 6-bromo-4-fluoro-1H-indazole intermediate, followed by a regioselective N-

methylation.

Diagram of the Proposed Synthesis
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Caption: Proposed synthetic route for 6-bromo-4-fluoro-2-methyl-2H-indazole.
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Experimental Protocols
Protocol 1: Synthesis of 6-bromo-4-fluoro-1H-indazole
(Intermediate I2)
This protocol is adapted from general methods for indazole synthesis starting from ortho-fluoro-

or ortho-bromo-substituted benzaldehydes or their equivalents.[8]

Benzylic Bromination of 4-Bromo-2,6-difluorotoluene:

To a solution of 4-bromo-2,6-difluorotoluene in a suitable solvent such as carbon

tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide

(BPO).

Reflux the mixture under inert atmosphere, monitoring the reaction by TLC or GC-MS until

the starting material is consumed.

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate

under reduced pressure to obtain crude 1-bromo-4-(bromomethyl)-3,5-difluorobenzene

(I1). This intermediate is often used directly in the next step without extensive purification.

Indazole Ring Formation:

Dissolve the crude benzylic bromide (I1) in a polar solvent like ethanol or isopropanol.

Add an excess of hydrazine hydrate to the solution.

Heat the reaction mixture to reflux for several hours. The reaction involves nucleophilic

substitution by hydrazine followed by an intramolecular cyclization with the elimination of

hydrogen fluoride and hydrogen bromide.

Upon completion, cool the reaction to room temperature and concentrate under reduced

pressure.

The residue can be purified by recrystallization or column chromatography to yield 6-

bromo-4-fluoro-1H-indazole (I2).[9][10]
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Protocol 2: Synthesis of 6-bromo-4-fluoro-2-methyl-2H-
indazole (P)
The N-alkylation of indazoles often yields a mixture of N1 and N2 isomers.[11] The ratio of

these isomers can be influenced by the choice of base, solvent, and alkylating agent.

N-Methylation:

In a round-bottom flask under an inert atmosphere, suspend 6-bromo-4-fluoro-1H-indazole

(I2) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Cool the suspension in an ice bath and add sodium hydride (NaH, 60% dispersion in

mineral oil) portion-wise. The evolution of hydrogen gas should be observed.

Allow the mixture to stir for 30 minutes at 0°C to ensure complete deprotonation.

Add iodomethane dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for several hours, monitoring by

TLC.[11]

Workup and Isomer Separation:

Upon completion, carefully quench the reaction by the slow addition of water or a

saturated aqueous solution of ammonium chloride.

Extract the product into an organic solvent like ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The resulting crude product will be a mixture of 6-bromo-4-fluoro-1-methyl-1H-indazole

and the desired 6-bromo-4-fluoro-2-methyl-2H-indazole.

Separation of the two isomers is typically achieved by column chromatography on silica

gel, taking advantage of their different polarities.[11] The 2H-indazole is generally the less

polar of the two isomers.
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Predicted Physicochemical and Spectroscopic Data
The following data are predicted for the final product based on its chemical structure and data

from analogous compounds.[12][13][14]

Table 1: Predicted Physicochemical Properties
Property Predicted Value

CAS Number 2092036-32-1

Molecular Formula C₈H₆BrFN₂

Molecular Weight 229.05 g/mol

Appearance Off-white to yellow solid

XLogP3 ~2.5 - 3.0

H-Bond Donors 0

H-Bond Acceptors 2

Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):

The N-methyl group (N-CH₃) is expected to appear as a singlet around δ 4.1-4.3 ppm.

The aromatic protons will show characteristic splitting patterns. The proton at C3 will likely

be a singlet around δ 8.0-8.2 ppm. The protons at C5 and C7 will appear as doublets or

doublet of doublets in the aromatic region (δ 7.0-7.8 ppm), with coupling constants

influenced by the adjacent fluorine and bromine atoms.

¹³C NMR (100 MHz, CDCl₃):

The N-methyl carbon should appear around δ 35-40 ppm.

Aromatic carbons will resonate in the δ 110-150 ppm range. The carbon attached to

fluorine (C4) will show a large one-bond C-F coupling constant, and the carbon attached

to bromine (C6) will be observed in the upfield region of the aromatic signals.
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Infrared (IR) Spectroscopy (ATR):

Characteristic peaks for C-H stretching of the methyl and aromatic groups will be observed

around 3100-2900 cm⁻¹.

Aromatic C=C and C=N stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

A strong C-F stretching band should be present around 1250-1000 cm⁻¹.

The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺

due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected

m/z values for the molecular ion peaks would be 228 and 230.

Potential Applications in Drug Discovery
The indazole scaffold is a cornerstone in the development of kinase inhibitors.[3] The specific

substitution pattern of 6-bromo-4-fluoro-2-methyl-2H-indazole makes it an attractive

candidate for several applications:

Fragment-Based Drug Design (FBDD): This molecule can serve as a valuable fragment for

screening against various biological targets, particularly protein kinases.

Intermediate for Lead Optimization: The bromine atom at the 6-position is a versatile

functional group for introducing further diversity through palladium-catalyzed cross-coupling

reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the

systematic exploration of the structure-activity relationship (SAR) to enhance potency and

selectivity.

Novel Kinase Inhibitors: Many known kinase inhibitors utilize the indazole core to form key

hydrogen bonds with the hinge region of the kinase domain. The 2H-indazole isomer may

offer a different vector for substitution compared to the 1H-isomer, potentially leading to

novel binding modes and inhibitor profiles.
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Safety and Handling
As with any laboratory chemical, 6-bromo-4-fluoro-2-methyl-2H-indazole should be handled

with appropriate care.

Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause

skin irritation, and cause serious eye irritation.[9][10]

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Refer to the Safety Data Sheet (SDS) for comprehensive safety information once it

becomes available.

Conclusion
While specific experimental data for 6-bromo-4-fluoro-2-methyl-2H-indazole is currently

lacking, this technical guide provides a scientifically grounded, prospective framework for its

synthesis, characterization, and potential applications. By leveraging established synthetic

methodologies for related indazole derivatives, a clear and actionable path for its preparation

has been outlined. The predicted analytical data offers a baseline for its characterization, and

its structural features strongly suggest its potential as a valuable building block in medicinal

chemistry, particularly in the pursuit of novel kinase inhibitors. Researchers and drug

development professionals can use this guide as a starting point for their own investigations

into this promising molecule.
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modern-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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